N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroquinoline core acetylated at the 1-position and substituted at the 6-position with a biphenyl-containing acetamide moiety. This compound is structurally characterized by its fused bicyclic system (tetrahydroquinoline) and the extended aromaticity of the biphenyl group, which may confer unique physicochemical properties, such as enhanced lipophilicity or receptor-binding affinity.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18(28)27-15-5-8-22-17-23(13-14-24(22)27)26-25(29)16-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZPHMCKPQGOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives and features a tetrahydroquinoline moiety, which is known for its presence in various biologically active molecules. The molecular formula is with a molecular weight of approximately 338.4 g/mol. Its structure includes:
- Tetrahydroquinoline ring : A bicyclic structure providing a scaffold for biological activity.
- Acetamide group : Contributing to the compound's reactivity and interaction with biological targets.
- Biphenyl moiety : Potentially enhancing lipophilicity and cellular permeability.
The exact mechanism of action for this compound is not fully elucidated; however, similar compounds in the quinoline family have demonstrated various biological activities including:
- Enzyme inhibition : Many quinoline derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Antitumor activity : Some studies suggest potential antitumor properties through modulation of signaling pathways related to cell proliferation and apoptosis.
Antitumor Properties
Research indicates that derivatives of tetrahydroquinoline can inhibit tumor growth. For instance, studies have shown that related compounds can down-regulate oncogenes such as MYC in multiple myeloma models, leading to reduced cell proliferation and increased apoptosis .
Anti-inflammatory Effects
Quinoline derivatives have also been explored for their anti-inflammatory properties. Compounds targeting bromodomain-containing proteins (e.g., BRD4) have shown promise in reducing inflammation by modulating gene expression associated with inflammatory responses .
Study 1: Inhibition of Bromodomain Proteins
A study examining compounds similar to this compound found that certain derivatives effectively inhibited BRD4 with IC50 values in the nanomolar range. This inhibition was linked to reduced expression of inflammatory cytokines .
Study 2: Antimicrobial Activity
Another investigation into quinoline derivatives reported significant antimicrobial activity against various bacterial strains. The mechanism was attributed to interference with bacterial DNA replication processes .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide
- Key Differences: The biphenyl group in the target compound is replaced with a 4-chlorophenoxy moiety.
Goxalapladib (CAS-412950-27-7)
- Key Differences: Goxalapladib features a 1,8-naphthyridine core instead of a tetrahydroquinoline, with additional substitutions including a trifluoromethyl biphenyl group and a piperidinyl-methoxyethyl chain. The trifluoromethyl biphenyl enhances metabolic resistance and lipophilicity, which are critical for its application in atherosclerosis treatment. The naphthyridine ring may confer distinct hydrogen-bonding interactions compared to the tetrahydroquinoline scaffold .
Comparative Data Table
Research Findings and Implications
- Target Compound vs. 4-Chlorophenoxy Analog: The biphenyl group in the target compound likely enhances binding affinity to hydrophobic receptors compared to the 4-chlorophenoxy analog, as biphenyl systems are known for strong π-π interactions in drug-receptor complexes. However, the 4-chlorophenoxy variant may exhibit improved solubility due to reduced hydrophobicity .
- Target Compound vs. Goxalapladib: Goxalapladib’s trifluoromethyl biphenyl and naphthyridine core highlight the importance of fluorinated groups in optimizing pharmacokinetics (e.g., half-life, blood-brain barrier penetration). The target compound’s tetrahydroquinoline scaffold may offer advantages in synthetic accessibility or reduced toxicity compared to naphthyridine-based structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
